5'-Amino-2,3'-bithiophene-4'-carboxamide
Overview
Description
5’-Amino-2,3’-bithiophene-4’-carboxamide is a heterocyclic compound that belongs to the class of thiophenes. It is characterized by the presence of an amino group at the 5’ position and a carboxamide group at the 4’ position on a bithiophene backbone.
Scientific Research Applications
5’-Amino-2,3’-bithiophene-4’-carboxamide has several scientific research applications:
Organic Electronics: It can be used as a building block for the synthesis of organic semiconductors and conductive polymers.
Medicinal Chemistry:
Materials Science: It can be used in the synthesis of novel materials with unique electronic and optical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Amino-2,3’-bithiophene-4’-carboxamide typically involves the following steps:
Formation of the Bithiophene Core: The bithiophene core can be synthesized through a coupling reaction of two thiophene units. This can be achieved using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Introduction of the Amino Group: The amino group can be introduced through nitration followed by reduction. The nitration of the bithiophene core can be carried out using nitric acid, and the resulting nitro compound can be reduced to the amino compound using reducing agents such as tin(II) chloride or hydrogen gas in the presence of a catalyst.
Formation of the Carboxamide Group: The carboxamide group can be introduced by first converting the corresponding carboxylic acid to an acid chloride using reagents like thionyl chloride, followed by reaction with ammonia or an amine to form the carboxamide
Industrial Production Methods
Industrial production methods for 5’-Amino-2,3’-bithiophene-4’-carboxamide would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial scale.
Chemical Reactions Analysis
Types of Reactions
5’-Amino-2,3’-bithiophene-4’-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate or nitric acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkyl groups
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid.
Reduction: Tin(II) chloride, hydrogen gas with a catalyst, lithium aluminum hydride.
Substitution: Halides, alkylating agents.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiophene derivatives
Mechanism of Action
The mechanism of action of 5’-Amino-2,3’-bithiophene-4’-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amino and carboxamide groups can form hydrogen bonds with biological molecules, influencing their function. In organic electronics, the compound can participate in charge transport processes due to its conjugated structure .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(2-thienyl)thiophene-3-carboxamide
- 4-Amino-[2,3’-bithiophene]-5-carboxamide
Uniqueness
5’-Amino-2,3’-bithiophene-4’-carboxamide is unique due to the specific positioning of the amino and carboxamide groups on the bithiophene backbone. This unique structure can influence its electronic properties and reactivity, making it distinct from other similar compounds .
Properties
IUPAC Name |
2-amino-4-thiophen-2-ylthiophene-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS2/c10-8(12)7-5(4-14-9(7)11)6-2-1-3-13-6/h1-4H,11H2,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOKUOQRFZXRQBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CSC(=C2C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70358464 | |
Record name | 5'-amino-2,3'-bithiophene-4'-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70358464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
353772-94-8 | |
Record name | 5'-amino-2,3'-bithiophene-4'-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70358464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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